2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
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Overview
Description
2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a versatile compound with a unique structure that allows for diverse applications in scientific research. Its potential spans across various fields, including drug discovery, materials science, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane typically involves a multi-step processSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares a similar benzophenone structure but with different substituents.
4-Iodobenzoic acid: Another aromatic compound with distinct functional groups.
Uniqueness
What sets 2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane apart is its spirocyclic structure combined with the difluorophenyl group. This unique combination imparts specific chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)10-3-4-11(16)12(17)5-10/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLZTIUFVXFRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC(=C(C=C3)F)F)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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